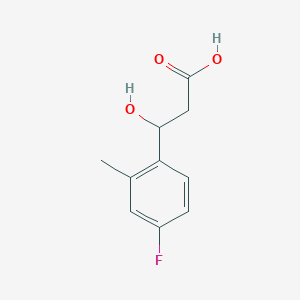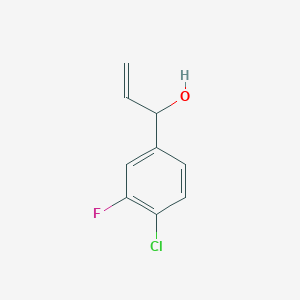
1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a prop-2-en-1-ol moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluorobenzaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The 4-chloro-3-fluorobenzaldehyde is reacted with propargyl alcohol in the presence of the base to form the desired product through a nucleophilic addition reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-bromo-3-chloro-2-fluorophenyl)prop-2-en-1-ol and 1-(4-chloro-2-fluorophenyl)prop-2-en-1-ol share structural similarities.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring imparts unique chemical properties, making it distinct from other related compounds
Eigenschaften
Molekularformel |
C9H8ClFO |
|---|---|
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
1-(4-chloro-3-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9,12H,1H2 |
InChI-Schlüssel |
XQWFPQJXOCYESA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC(=C(C=C1)Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
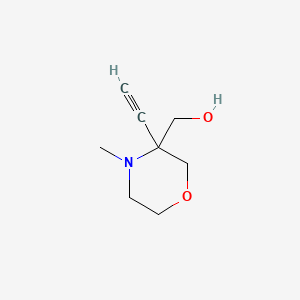
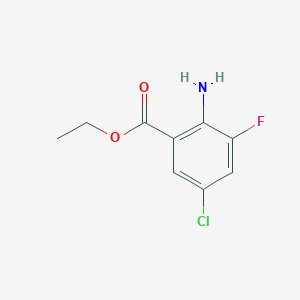
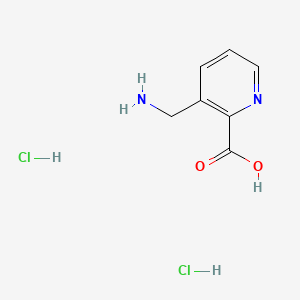
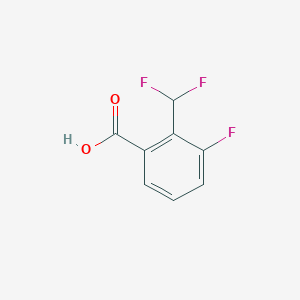
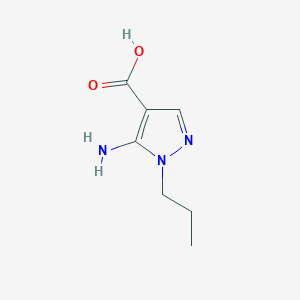
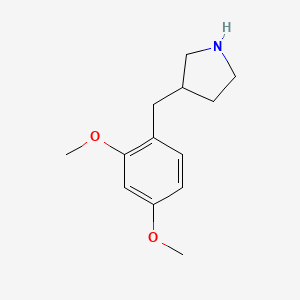
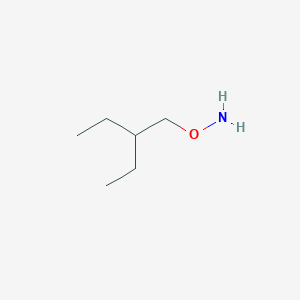

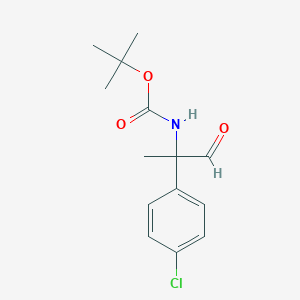
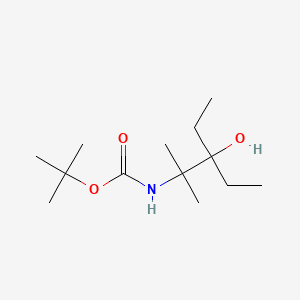
![2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B13585218.png)
